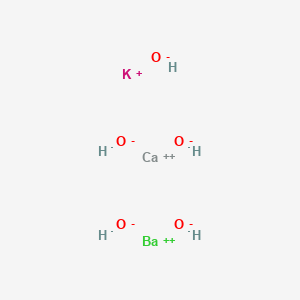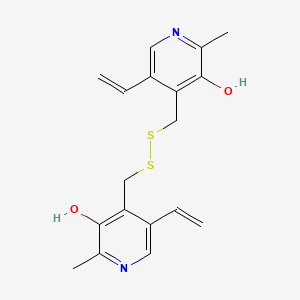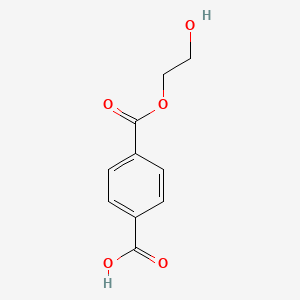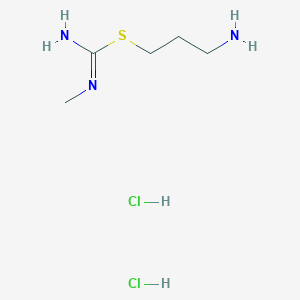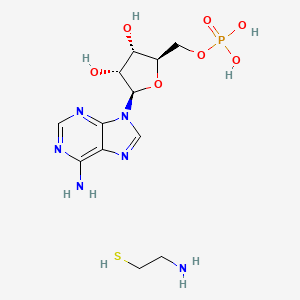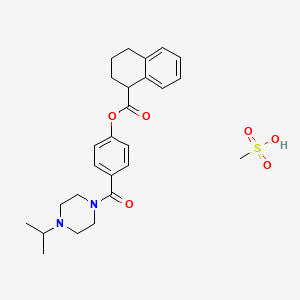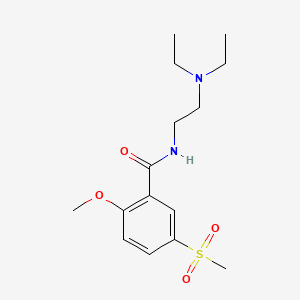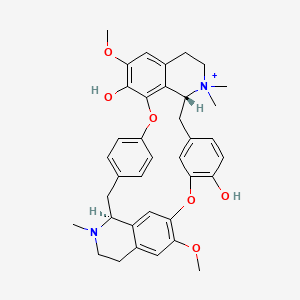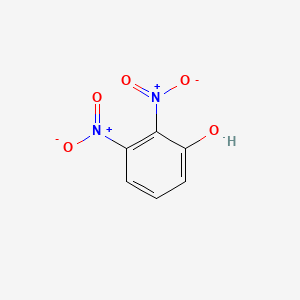
(-)-Esermethole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Esermethole is a chemical compound derived from eseroline, which itself is a metabolite of physostigmine. Physostigmine is an alkaloid isolated from the Calabar bean and is known for its acetylcholinesterase inhibitory properties. This compound, like its parent compound, exhibits interesting pharmacological properties, including opioid-like effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethers, including eseroline, methyl ether, can be achieved through several methods. One of the most common methods is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the use of silver oxide (Ag_2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Industrial Production Methods: Industrial production of simple symmetrical ethers, such as diethyl ether, is often carried out by the sulfuric-acid-catalyzed reaction of alcohols. This method, however, is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .
Chemical Reactions Analysis
Types of Reactions: (-)-Esermethole, like other ethers, undergoes several types of chemical reactions. The most common reaction is the cleavage of the C–O bond using strong acids. This reaction involves the protonation of the ether oxygen, forming a good leaving group that can be eliminated through S_N2, S_N1, or E1 reaction mechanisms .
Common Reagents and Conditions: The acidic cleavage of ethers typically uses aqueous solutions of hydrobromic acid (HBr) or hydroiodic acid (HI), but not hydrochloric acid (HCl). The reaction conditions depend on the type of substituents attached to the ether .
Major Products Formed: The major products formed from the acidic cleavage of ethers are alcohols and alkyl halides. For example, the cleavage of an aryl alkyl ether will produce a phenol and an alkyl halide .
Scientific Research Applications
(-)-Esermethole has several scientific research applications due to its unique properties. It is used in the study of opioid receptors and their pharmacological effects. Additionally, it has been investigated for its potential use in treating conditions such as glaucoma, due to its acetylcholinesterase inhibitory properties . In the field of organic chemistry, it serves as a model compound for studying the reactivity and mechanisms of ethers .
Mechanism of Action
(-)-Esermethole acts as an opioid agonist, producing analgesic effects through the μ-opioid receptor . Unlike physostigmine, the acetylcholinesterase inhibition produced by eseroline is weak and easily reversible . The compound’s interaction with the μ-opioid receptor is responsible for its analgesic effects, while its weak acetylcholinesterase inhibition contributes to its pharmacological profile .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to eseroline, methyl ether include other ethers such as diethyl ether, dimethyl ether, and anisole (methyl phenyl ether). These compounds share the ether functional group but differ in their alkyl or aryl substituents .
Uniqueness: What sets eseroline, methyl ether apart from other ethers is its pharmacological activity. While many ethers are relatively inert and used primarily as solvents, eseroline, methyl ether exhibits significant biological activity due to its interaction with opioid receptors and acetylcholinesterase .
Properties
IUPAC Name |
7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-14-7-8-15(2)13(14)16(3)12-6-5-10(17-4)9-11(12)14/h5-6,9,13H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJDLYATGMSVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

